molecular formula C19H18N2OS B2758786 3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine CAS No. 896044-55-6

3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine

Cat. No. B2758786
CAS RN: 896044-55-6
M. Wt: 322.43
InChI Key: YWYHXLXENGMCAP-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine, also known as MMB-2201, is a synthetic cannabinoid that has been widely used in scientific research. It is a potent agonist of the cannabinoid receptors CB1 and CB2, which are responsible for mediating the effects of cannabinoids in the body. MMB-2201 has been shown to have a variety of biochemical and physiological effects, making it a useful tool for investigating the endocannabinoid system and its role in various diseases.

Scientific Research Applications

Chemical Synthesis and CNS Activity

The synthesis of 3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine, alongside similar compounds, has been reported with a focus on their potential activity in the central nervous system (CNS). Research by Barlin et al. (1994) explored the synthesis and CNS activity of various 6-(alkylthio and chloro)-3-(methoxy, unsubstituted, and benzamidomethyl)-2-arylimidazo[1,2-b]pyridazines. These compounds demonstrated varying degrees of ability to displace [3H]diazepam from rat brain membranes, a measure of potential CNS activity. The study highlighted the influence of methylenedioxy groups on enhancing activity, while polymethoxy or dimethyl substituents generally reduced effectiveness (Barlin, Davies, Davis, & Harrison, 1994).

Interaction with Benzodiazepine Receptors

Further investigations into 3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine analogs have been conducted, examining their interactions with benzodiazepine receptors. A study by Barlin et al. (1997) synthesized 2-aryl-3-methoxy-6-(pyridinylmethylthio and pyridinylmethylamino)imidazo[1,2-b]pyridazines, testing them as ligands for benzodiazepine receptors. Most compounds exhibited high efficacy in displacing [3H]diazepam from central benzodiazepine receptors in rat brain membranes but showed minimal capacity for displacement from mitochondrial (peripheral-type) benzodiazepine receptors. This differential affinity suggests potential selectivity for central nervous system therapeutic targets (Barlin, Davies, Ireland, & Ngu-Schwemlein, 1997).

Antiviral Activity

Research into the antiviral activity of pyridazine derivatives, including those structurally related to 3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine, has been conducted. Andries et al. (2005) discovered that R 61837, a compound with a pyridazine core, exhibited potent inhibitory activity against rhinoviruses at concentrations not inhibitory to HeLa cell growth. This suggests potential applications in antiviral therapy, particularly for rhinovirus-induced conditions (Andries, Dewindt, De Brabander, Stokbroekx, & Janssen, 2005).

Herbicidal Activity

Xu et al. (2012) explored the herbicidal activities of 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, demonstrating that some compounds exhibited significant herbicidal activities, even at low doses. This research opens the door for the development of new herbicides based on pyridazine derivatives, potentially including those related to 3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine (Xu, Zhu, Zou, Liu, Wang, Hu, & Yang, 2012).

properties

IUPAC Name

3-(2-methoxyphenyl)-6-[(4-methylphenyl)methylsulfanyl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-14-7-9-15(10-8-14)13-23-19-12-11-17(20-21-19)16-5-3-4-6-18(16)22-2/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYHXLXENGMCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816712
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine

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